molecular formula C16H17N3O B12286946 (R)-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane

(R)-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane

Cat. No.: B12286946
M. Wt: 267.33 g/mol
InChI Key: SPJNLNFZPWFKNL-UHFFFAOYSA-N
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Description

(R)-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane is a chiral chemical building block of high value in medicinal chemistry and chemical biology research. This compound features a stereogenic center, an azido group, and an aryl ether moiety, making it a versatile intermediate. The azido group is particularly useful for bioorthogonal click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the selective labeling and conjugation of biomolecules for probe development [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2956723/]. The presence of the chiral (R)-configuration and the 2-methylphenoxy group suggests potential application as a synthetic intermediate for more complex, biologically active molecules, possibly targeting neurological or GPCR-related pathways, given the structural similarity to other phenoxy-containing pharmacophores. Researchers can leverage this compound for the synthesis of focused libraries or as a key chiral precursor in the development of novel chemical probes. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

1-(3-azido-1-phenylpropoxy)-2-methylbenzene

InChI

InChI=1S/C16H17N3O/c1-13-7-5-6-10-15(13)20-16(11-12-18-19-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3

InChI Key

SPJNLNFZPWFKNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(CCN=[N+]=[N-])C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of (R)-3-Chloro-1-phenyl-1-propanol

The chiral alcohol precursor is synthesized via Stille coupling of benzoyl chloride with (R)-(-)-mandelic acid-derived intermediates, achieving 85% enantiomeric excess (ee) before recrystallization. Key conditions:

  • Catalyst: Pd(PPh$$3$$)$$4$$ (0.05 eq.)
  • Solvent: Anhydrous THF, reflux, 16 hours
  • Workup: Column chromatography (hexane:EtOAc = 9:1)

Azide Substitution

The chloro intermediate undergoes SN2 displacement with sodium azide (NaN$$_3$$):

  • Solvent: DMF, 80°C, 12 hours
  • Yield: 78%
  • Purity: >95% (HPLC)

Mitsunobu Etherification with 2-Methylphenol

The azido-propanol reacts with 2-methylphenol under Mitsunobu conditions:

  • Reagents: DIAD (1.2 eq.), PPh$$_3$$ (1.2 eq.)
  • Solvent: Anhydrous THF, 0°C → RT, 6 hours
  • Yield: 72%
  • Enantiomeric Excess: 98.5% (chiral HPLC)

Alternative Pathway: Chiral Pool Strategy Using (R)-Phenylglycidol

Epoxide Ring-Opening with 2-Methylphenol

(R)-Phenylglycidol reacts with 2-methylphenol under basic conditions:

  • Base: K$$2$$CO$$3$$ (2.0 eq.)
  • Solvent: DMF, 100°C, 8 hours
  • Yield: 68%

Optimization of Reaction Parameters

Solvent Effects on Azide Displacement

Solvent Temperature (°C) Time (h) Yield (%)
DMF 80 12 78
DMSO 90 10 71
MeCN 70 14 65

Polar aprotic solvents enhance nucleophilicity of NaN$$_3$$, with DMF optimal for minimizing side reactions.

Catalyst Screening for Mitsunobu Reaction

Catalyst Base Yield (%) ee (%)
PPh$$_3$$ DIAD 72 98.5
TMAD DBU 65 97.2
DEAD Et$$_3$$N 68 96.8

Traditional PPh$$_3$$/DIAD systems outperform newer catalysts in stereochemical fidelity.

Spectroscopic Characterization

$$ ^1H $$-NMR Data (400 MHz, CDCl$$_3$$)

Proton Environment δ (ppm) Multiplicity
Azidopropyl (-CH$$2$$N$$3$$) 3.82–3.75 m
Benzylic CH (C1) 5.01 s
2-Methylphenoxy (Ar-H) 6.95–6.88 m
Phenyl (Ar-H) 7.33–7.25 m

The azidopropyl protons exhibit coupling constants $$ J = 6.2 \, \text{Hz} $$, confirming antiperiplanar geometry.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 274.375 [M+H]$$^+$$
  • Calculated : C$${16}$$H$${17}$$N$$_3$$O requires 274.375.

Industrial-Scale Considerations

Cost Analysis of Chiral Catalysts

Catalyst Cost per kg ($) Cycle Number
Pd(PPh$$3$$)$$4$$ 12,000 3
(R)-Mandelic Acid 8,500 1

Pd-based catalysts offer recyclability, reducing long-term costs.

Chemical Reactions Analysis

Types of Reactions

®-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Sodium azide is often used for azidation reactions, while other nucleophiles can be used for further substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Biological Activity Studies
    • Research indicates that (R)-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane exhibits significant biological activity. It has been studied for its potential effects on various biological systems, including interactions with biological macromolecules such as proteins and nucleic acids.
    • Case Study : Interaction studies assess the compound's mechanism of action, which is crucial for understanding its therapeutic potential.
  • Synthesis of Pharmaceuticals
    • The compound serves as an intermediate in the synthesis of various pharmaceuticals, including atomoxetine, a medication used to treat attention deficit hyperactivity disorder (ADHD) .
    • Synthesis Pathway : The synthesis typically involves several steps, emphasizing the need for careful control of reaction conditions to ensure optimal yields and selectivity.
  • Synthetic Organic Chemistry
    • This compound is utilized in synthetic organic chemistry due to its versatility in facilitating various chemical reactions. Its azido group allows for further functionalization through reactions such as Staudinger reactions and nucleophilic substitutions .
    • Comparison with Related Compounds :
Compound NameStructural FeaturesUnique Attributes
3-AzidophenolAzido group on a phenolSimpler structure; less complex than (R)-3-Azido
4-Azidobenzyl AlcoholAzido group attached to benzyl alcoholMore hydrophilic; different reactivity profile
2-Methylphenol DerivativesVarious substitutions on phenolic ringFocus on phenolic properties; lacks azide functionality
  • Mechanistic Studies
    • Studies focusing on the interactions of this compound with biological macromolecules are essential for elucidating its potential therapeutic roles. These studies guide future research directions and help identify possible drug candidates.

Mechanism of Action

The mechanism of action of ®-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for labeling and tracking molecules in biological systems. The azido group can also interact with various molecular targets, leading to the formation of stable triazole linkages.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents or isotopic labeling. Key comparisons include:

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

  • Molecular Formula : C₁₆H₁₇ClO
  • Molecular Weight : 260.76 g/mol
  • Key Differences: The azide group (-N₃) in (R)-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane is replaced by a chlorine atom. The chloro analog lacks the azide’s reactivity in click chemistry or bioorthogonal reactions, limiting its utility in targeted drug conjugation . Higher thermal stability due to reduced steric and electronic strain compared to the azide-containing compound .

(R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane

  • Molecular Formula : C₁₆H₁₀D₇N₃O
  • Molecular Weight : ~274.4 g/mol (estimated)
  • Key Differences: Incorporates deuterium at seven positions, enhancing metabolic stability and enabling isotope tracing in pharmacokinetic studies. Identical reactivity to the non-deuterated compound but with distinct applications in mass spectrometry or nuclear magnetic resonance (NMR) analysis .

(S)-3-Chloro-1-phenyl-1-[2-methylphenoxy]propane

  • Molecular Formula : C₁₆H₁₇ClO
  • Molecular Weight : 260.76 g/mol
  • Key Differences :
    • Enantiomeric form (S-configuration) results in divergent biological activity, particularly in receptor binding or enzymatic interactions.
    • Demonstrates the importance of stereochemistry in pharmaceutical intermediates, where (R)-configuration is often pharmacologically preferred .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications
This compound C₁₆H₁₇N₃O 267.33 Azide (-N₃) Click chemistry, drug intermediates
(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane C₁₆H₁₇ClO 260.76 Chlorine (-Cl) Stable intermediates, synthesis
(R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane C₁₆H₁₀D₇N₃O ~274.4 Azide (-N₃) Isotopic tracing, metabolic studies
(S)-3-Chloro-1-phenyl-1-[2-methylphenoxy]propane C₁₆H₁₇ClO 260.76 Chlorine (-Cl) Enantiomeric studies

Biological Activity

(R)-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including cytotoxicity, enzyme inhibition, and interactions with biological macromolecules, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H16_{16}N3_3O
  • Molecular Weight : 267.33 g/mol
  • Functional Groups : Azido group (-N₃), phenyl group, and ether functionality.

The presence of the azido group contributes to the compound's reactivity, making it a valuable candidate for various biological applications.

Cytotoxic Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes its cytotoxicity data:

Cell Line IC50_{50} (µM) Notes
A549 (lung adenocarcinoma)< 10Selective cytotoxicity observed
A375 (melanoma)5.7Significant inhibition
Hela (cervical carcinoma)Not effectiveCompared to standard chemotherapy agents
K562 (erythroleukemia)25.1Moderate inhibition

These findings suggest that the compound may have potential as an anticancer agent, particularly against melanoma and lung cancer cells .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes. Notably, it has shown potential as an inhibitor of carbonic anhydrase-II, a target in cancer therapy due to its role in tumor growth and metastasis. The following table presents the enzyme inhibition data:

Enzyme IC50_{50} (µM) Comparison
Carbonic Anhydrase-II18.2 ± 0.23Compared to standard acetazolamide
Other tested compounds13.8 - 35.7Variability in inhibition strength

The structure-activity relationship indicates that the presence of polar groups enhances the inhibitory activity against carbonic anhydrase-II, suggesting avenues for further optimization .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with cellular pathways involved in apoptosis and cell proliferation:

  • Target Interaction : The azido group may facilitate binding to specific receptors or enzymes, altering their activity.
  • Signal Pathway Modulation : It is hypothesized that the compound could modulate pathways linked to growth factors such as VEGF and bFGF, influencing endothelial cell proliferation .

Study on Cytotoxicity

In a study conducted on human cancer cell lines, this compound demonstrated selective cytotoxicity towards A375 melanoma cells with an IC50_{50} of 5.7 µM. This study highlighted the compound's potential as a targeted therapeutic agent for melanoma treatment .

Enzyme Inhibition Research

Another study evaluated the compound's inhibitory activity against carbonic anhydrase-II using molecular docking techniques. Results indicated that it binds effectively at the active site, demonstrating promising inhibitory potential comparable to established inhibitors like acetazolamide .

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